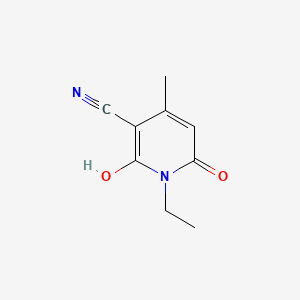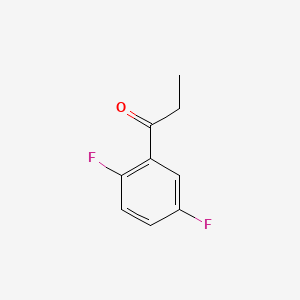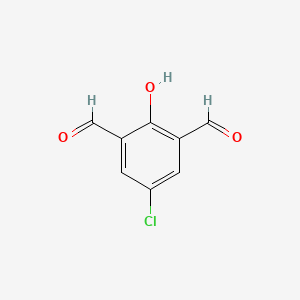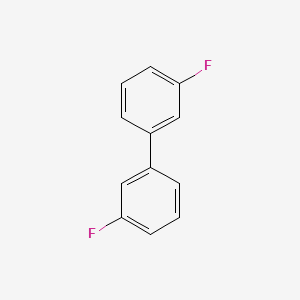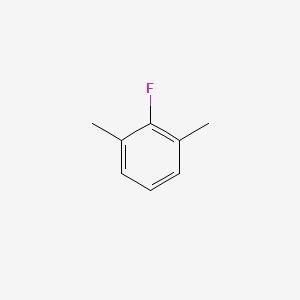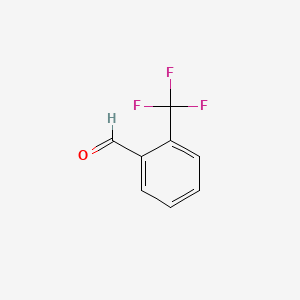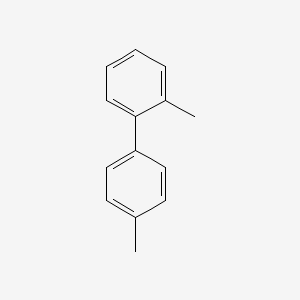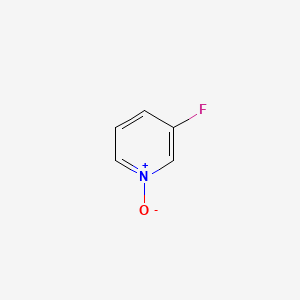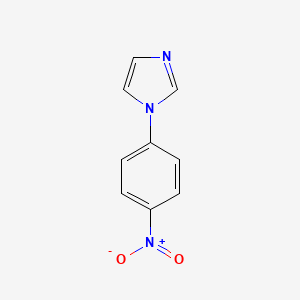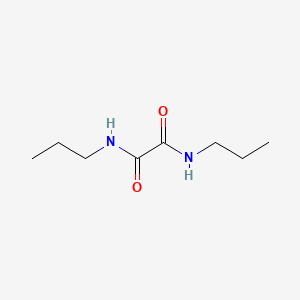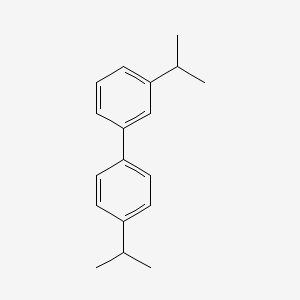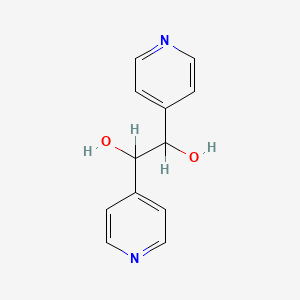
1,2-Dipyridin-4-ylethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dipyridin-4-ylethane-1,2-diol is an organic compound with the molecular formula C₁₂H₁₂N₂O₂. It consists of an ethane-1,2-diol (ethylene glycol) backbone with two pyridine rings attached at the fourth position of each carbon. This structure suggests potential for hydrogen bonding due to the hydroxyl groups and aromatic interactions with the pyridyl rings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipyridin-4-ylethane-1,2-diol typically involves the reaction of pyridine derivatives with ethylene glycol under controlled conditions. One common method is the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a base, such as sodium hydroxide, to form the desired diol .
Industrial Production Methods
the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and yield improvement .
化学反応の分析
Types of Reactions
1,2-Dipyridin-4-ylethane-1,2-diol can undergo various chemical reactions, including:
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Etherification: Reaction with alkyl halides can yield ethers.
Common Reagents and Conditions
Esterification: Typically involves carboxylic acids and acid catalysts such as sulfuric acid.
Etherification: Involves alkyl halides and bases such as sodium or potassium hydroxide.
Major Products
Esterification: Produces esters of this compound.
Etherification: Produces ethers of this compound.
科学的研究の応用
1,2-Dipyridin-4-ylethane-1,2-diol is primarily used as a research chemical. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research into its potential biological activities and interactions with biomolecules.
Industry: Limited industrial applications, primarily used in research and development.
作用機序
There is limited research available on the mechanism of action of 1,2-Dipyridin-4-ylethane-1,2-diol. its structure suggests potential interactions through hydrogen bonding and aromatic interactions with other molecules. Further research is needed to elucidate its specific molecular targets and pathways.
類似化合物との比較
Similar Compounds
1,2-Di(pyridin-4-yl)ethane: Similar structure but lacks hydroxyl groups.
1,2-Di(pyridin-4-yl)ethyne: Contains a triple bond instead of the ethane backbone
Uniqueness
1,2-Dipyridin-4-ylethane-1,2-diol is unique due to the presence of both hydroxyl groups and pyridine rings, which allows for diverse chemical reactivity and potential for hydrogen bonding and aromatic interactions .
特性
CAS番号 |
5486-06-6 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
(1S,2S)-1,2-dipyridin-4-ylethane-1,2-diol |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8,11-12,15-16H/t11-,12-/m0/s1 |
InChIキー |
DHKSJSQSVHHBPH-RYUDHWBXSA-N |
SMILES |
C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O |
異性体SMILES |
C1=CN=CC=C1[C@@H]([C@H](C2=CC=NC=C2)O)O |
正規SMILES |
C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O |
Key on ui other cas no. |
6950-04-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


